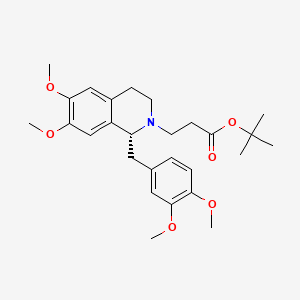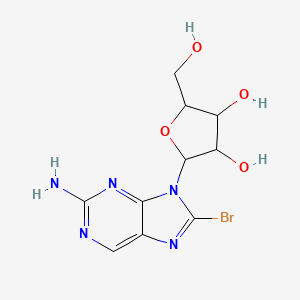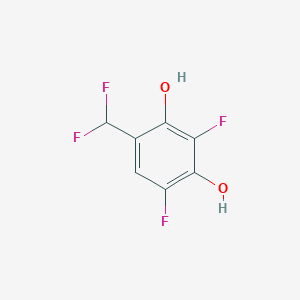
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol typically involves the bromination of a phenyl ring followed by the introduction of a cyclopentyl group and an ethan-1-ol moiety. One common method involves the reaction of 4-bromobenzyl bromide with cyclopentylmagnesium bromide in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-cyclopentylethanal or 2-(4-bromophenyl)-2-cyclopentylethanone.
Reduction: Formation of 2-phenyl-2-cyclopentylethan-1-ol.
Substitution: Formation of 2-(4-aminophenyl)-2-cyclopentylethan-1-ol or 2-(4-hydroxyphenyl)-2-cyclopentylethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl ring allow for interactions with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group and ethan-1-ol moiety contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Contains a bromine atom on a phenyl ring with an acetic acid moiety.
4-Bromophenylacetate: An ester derivative of 4-bromophenylacetic acid.
4-Bromophenol: A simpler compound with a bromine atom on a phenyl ring and a hydroxyl group.
Uniqueness
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is unique due to the presence of the cyclopentyl group and ethan-1-ol moiety, which confer distinct chemical and physical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2-cyclopentylethanol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10/h5-8,10,13,15H,1-4,9H2 |
InChI-Schlüssel |
MWLGRHQCYAIBCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(CO)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)





![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
